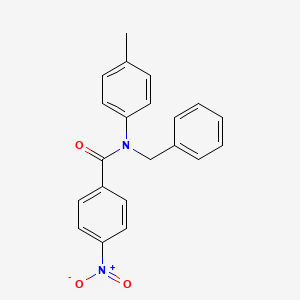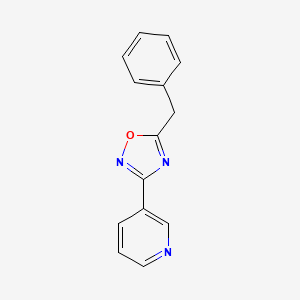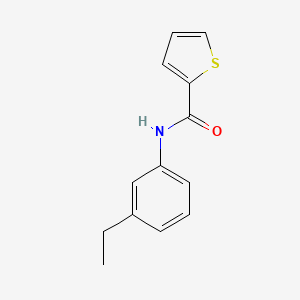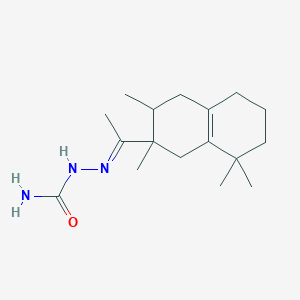
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a fluorescent dye that is widely used in scientific research. This dye is commonly referred to as DCM or Dicyanomethylene-4H-pyran. It is a highly versatile compound that has a wide range of applications in various fields of research. In
Aplicaciones Científicas De Investigación
DCM has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It is also used as a pH indicator in biological systems. DCM is widely used in the study of protein-protein interactions, DNA sequencing, and cellular imaging. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of DCM involves the absorption of light by the molecule, followed by the transfer of energy to nearby molecules. This process is known as fluorescence resonance energy transfer (FRET). The excited state of the molecule can then interact with other molecules, leading to changes in their behavior or function.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, it is important to note that DCM is not approved for human use and should not be used for diagnostic or therapeutic purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCM is its high quantum yield and photostability, which make it an excellent choice for fluorescence microscopy. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DCM is its sensitivity to pH changes, which can affect its fluorescent properties. It is also important to note that DCM is not suitable for all applications, and researchers should carefully consider its properties before using it in their experiments.
Direcciones Futuras
There are several future directions for research involving DCM. One area of interest is the development of new fluorescent probes that are more selective and sensitive for specific molecules or ions. Another area of interest is the use of DCM in the development of new biosensors for medical diagnostics. Additionally, researchers are exploring the use of DCM in the study of cellular signaling pathways and the development of new cancer therapies.
Conclusion:
In conclusion, 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a highly versatile compound that has a wide range of applications in various fields of scientific research. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, while its low toxicity profile and ease of synthesis make it accessible to researchers. While there are limitations to its use, DCM remains a valuable tool for studying biological systems and has exciting potential for future research.
Métodos De Síntesis
The synthesis of DCM involves the reaction of malononitrile and cyclohexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction produces a yellow-orange powder that is highly fluorescent. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVDKIONWHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)



![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)
![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



